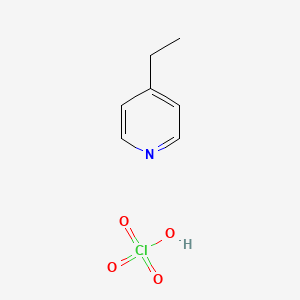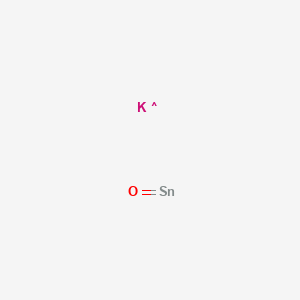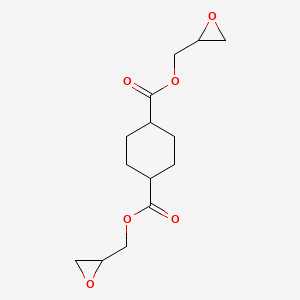
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is an organic compound with the molecular formula C14H18O6. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with oxiranylmethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with oxiranylmethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 1,4-Cyclohexanedicarboxylic acid.
Reduction: 1,4-Cyclohexanedicarboxylic acid, bis(hydroxymethyl) ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, providing enhanced mechanical properties and thermal stability.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance and durability.
Biology and Medicine: It is explored for its potential use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of high-performance plastics and resins, contributing to the development of lightweight and durable materials.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester involves its interaction with various molecular targets and pathways. In polymer chemistry, the ester groups participate in polymerization reactions, forming long-chain polymers with desirable properties. In drug delivery systems, the compound can encapsulate therapeutic agents, protecting them from degradation and facilitating their controlled release.
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: This compound has similar ester groups but differs in the position of the carboxylic acid groups on the cyclohexane ring.
1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl) ester: This compound has hydroxyl groups instead of oxiranylmethyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific ester groups, which provide distinct reactivity and functionality in various applications.
Properties
CAS No. |
7176-17-2 |
|---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h9-12H,1-8H2 |
InChI Key |
HGXHJQLDZPXEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2CO2)C(=O)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


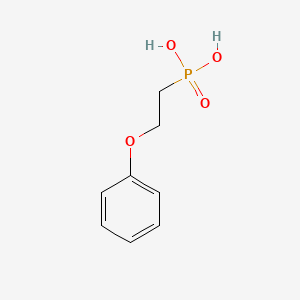
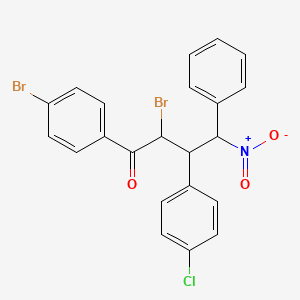
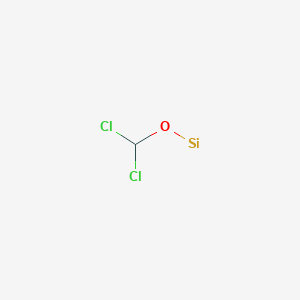
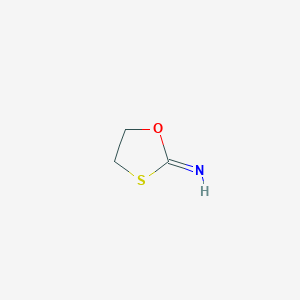

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
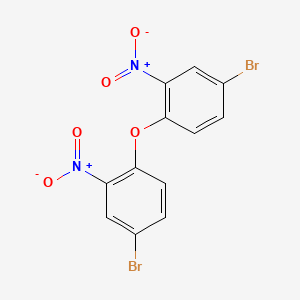
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)




